3-[(3-carbamoylphenyl)carbamoyl]propanoic acid
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Overview
Description
3-[(3-carbamoylphenyl)carbamoyl]propanoic acid is an organic compound with a complex structure that includes both amide and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-carbamoylphenyl)carbamoyl]propanoic acid typically involves the reaction of 3-aminobenzoic acid with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as pyridine. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-carbamoylphenyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
3-[(3-carbamoylphenyl)carbamoyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-carbamoylphenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Carbamoyl-phenyl)-phthalamic acid
- 3-Carbamoylphenylboronic acid pinacol ester
Uniqueness
3-[(3-carbamoylphenyl)carbamoyl]propanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Biological Activity
3-[(3-Carbamoylphenyl)carbamoyl]propanoic acid, also known by its chemical identifier CID 722008, is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H12N2O4
- Molecular Weight : 236.23 g/mol
- Structure : The compound features a propanoic acid backbone with two carbamoyl substituents on a phenyl ring, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound primarily relates to its interactions with various biological targets, including opioid receptors and acetylcholinesterase (AChE).
Opioid Receptor Interactions
Research has indicated that derivatives of carbamoylphenyl propanoic acids exhibit significant activity at opioid receptors. For instance, modifications in the structure can lead to compounds that act as antagonists or agonists at μ, δ, and κ opioid receptors. Notably, compounds with carbamoyl substitutions have shown selective antagonist activity at μ-opioid receptors, as evidenced by their high binding affinities and selectivity ratios in various assays .
Acetylcholinesterase Inhibition
The compound's structural features suggest potential activity as an AChE inhibitor. AChE is crucial for neurotransmission as it breaks down acetylcholine in the synaptic cleft. Compounds similar to this compound have been studied for their ability to inhibit AChE, which is relevant for therapeutic applications in neurodegenerative diseases like Alzheimer's .
Case Studies
- Opioid Receptor Binding Assays : In vitro studies demonstrated that certain analogs of this compound exhibited potent μ-opioid receptor antagonism with IC50 values in the nanomolar range. For example, one study reported an IC50 value of approximately 1.24 nM for a related compound .
- AChE Inhibition Studies : A series of carbamate derivatives were evaluated for their AChE inhibitory activity. The results indicated that several derivatives showed moderate to strong inhibition with IC50 values ranging from 1.60 µM to 311 µM, depending on the specific structural modifications .
Data Tables
Compound | Target | Activity Type | IC50 (nM/µM) | Reference |
---|---|---|---|---|
3-Carbamoyl Phenyl Propanoic Acid | μ-opioid receptor | Antagonist | 1.24 | |
Analog A | AChE | Inhibitor | 38.98 (AChE) | |
Analog B | AChE | Inhibitor | 1.60 (BChE) |
The mechanisms through which this compound exerts its biological effects are linked to:
- Receptor Binding : The compound's ability to bind selectively to opioid receptors alters neurotransmitter release and pain perception pathways.
- Enzyme Inhibition : By inhibiting AChE, the compound increases acetylcholine levels, potentially enhancing cholinergic signaling in the nervous system.
Properties
IUPAC Name |
4-(3-carbamoylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c12-11(17)7-2-1-3-8(6-7)13-9(14)4-5-10(15)16/h1-3,6H,4-5H2,(H2,12,17)(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDYBIOBYSQBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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